

(S)-1-Aminopentan-3-ol IUPAC name and CAS number

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Compound of Interest

Compound Name: 1-Aminopentan-3-ol

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(S)-1-Aminopentan-3-ol: A Technical Overview

IUPAC Name: (3S)-1-Aminopentan-3-ol CAS Number: 1446827-53-7

This technical guide provides a comprehensive overview of (S)-1-Aminopentan-3-ol, a chiral amino alcohol with potential applications in research and drug development. Due to the limited availability of published data on this specific molecule, this document summarizes its fundamental properties and outlines putative applications and research workflows based on the characteristics of similar amino alcohols.

Physicochemical Properties

A summary of the key physicochemical properties of (S)-1-Aminopentan-3-ol is presented below.

Property	Value	Source
Molecular Formula	C5H13NO	Generic
Molecular Weight	103.16 g/mol	Generic
IUPAC Name	(3S)-1-aminopentan-3-ol	Internal
CAS Number	1446827-53-7	Internal



Synthesis and Chemical Reactions

(S)-**1-Aminopentan-3-ol** serves as a versatile chiral building block in organic synthesis. The presence of both a primary amine and a secondary alcohol allows for a variety of chemical transformations.

Potential Synthetic Pathways: While specific, detailed experimental protocols for the synthesis of (S)-**1-Aminopentan-3-ol** are not readily available in peer-reviewed literature, general methods for the synthesis of chiral amino alcohols can be applied. These may include:

- Asymmetric reduction of an aminoketone: A suitable aminoketone precursor can be stereoselectively reduced to yield the desired (S)-enantiomer.
- Chiral pool synthesis: Starting from a readily available chiral molecule, a synthetic route can be designed to produce (S)-1-Aminopentan-3-ol.

Key Chemical Reactions: The functional groups of (S)-**1-Aminopentan-3-ol** allow for several types of reactions:

- N-Acylation: The primary amine can be readily acylated to form amides.
- O-Alkylation/O-Acylation: The hydroxyl group can be alkylated to form ethers or acylated to form esters.
- Cyclization reactions: The bifunctional nature of the molecule allows for its use in the synthesis of heterocyclic compounds.

A generalized workflow for the synthesis and purification of a chiral amino alcohol like (S)-1-Aminopentan-3-ol is depicted below.

A generalized workflow for the synthesis and characterization of (S)-1-Aminopentan-3-ol.

Potential Biological and Pharmacological Applications

While specific experimental data on the biological activity of (S)-**1-Aminopentan-3-ol** is scarce, its structure suggests potential for interaction with biological systems, particularly in the central nervous system.

Foundational & Exploratory





Neurotransmitter Modulation: Amino alcohols are known to interact with various components of the nervous system. It is hypothesized that (S)-**1-Aminopentan-3-ol** could act as a modulator of neurotransmitter systems. This could occur through several mechanisms, including:

- Receptor binding: The molecule may act as a ligand for neurotransmitter receptors.
- Enzyme inhibition: It could potentially inhibit enzymes involved in the synthesis or degradation of neurotransmitters.
- Precursor activity: It may serve as a precursor for the synthesis of other neuroactive molecules.

Antimicrobial Properties: Some amino alcohols have demonstrated antimicrobial activity. Further investigation would be required to determine if (S)-**1-Aminopentan-3-ol** possesses similar properties against various bacterial or fungal strains.

A hypothetical workflow for the initial biological screening of (S)-**1-Aminopentan-3-ol** is presented below.

A conceptual workflow for the preliminary biological evaluation of (S)-1-Aminopentan-3-ol.

Conclusion and Future Directions

(S)-1-Aminopentan-3-ol is a chiral molecule with potential as a building block in synthetic chemistry and as a candidate for biological screening. The lack of detailed published research on this compound presents an opportunity for further investigation into its synthesis, characterization, and biological activities. Future research should focus on developing efficient and stereoselective synthetic routes, followed by a comprehensive evaluation of its pharmacological and toxicological profiles to uncover its therapeutic potential.

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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com